molecular formula C12H11FN2OS2 B2947447 3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1024772-96-0

3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2947447
M. Wt: 282.35
InChI Key: KNRZFPSMGKPFFL-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring structure with sulfur, nitrogen, and oxygen atoms. They are known for their wide range of biological activities .


Chemical Reactions Analysis

Thiazolidinones can participate in various chemical reactions, often involving the functional groups attached to the ring. The specific reactions that “3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding, and the stability of the thiazolidinone ring .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been applied to generate hybrid molecules incorporating thiazolidinone structures, leading to the creation of compounds with significant antimicrobial, anti-lipase, and anti-urease activities. This method emphasizes the efficiency and effectiveness of synthesizing compounds with potential therapeutic applications, highlighting the relevance of thiazolidinone derivatives in medicinal chemistry (Başoğlu et al., 2013).

Synthesis, Characterization, and Antimicrobial Evaluation

The synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been explored, revealing their antimicrobial properties. This research underscores the potential of thiazolidinone derivatives in developing new antimicrobial agents, providing a pathway for exploring similar applications of the specified chemical (Spoorthy et al., 2021).

Anticancer and Anti-Inflammatory Activities

Studies have shown that thiazolidinone derivatives possess significant anticancer and anti-inflammatory activities. These findings suggest a promising avenue for the development of novel therapeutic agents targeting cancer and inflammation, indicating the potential biomedical applications of thiazolidinone-based compounds (Horishny et al., 2020).

Material Science Applications

Thiazolidinone derivatives have also found applications in material science, particularly in the development of organic semiconductors and sensors. The synthesis and crystal structure of thiophene-based compounds, for instance, highlight their relevance in the rapidly growing field of heterocyclic compounds with diverse applications ranging from electronics to pharmaceuticals (Nagaraju et al., 2018).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-ethyl-5-[(4-fluorophenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS2/c1-2-15-11(16)10(18-12(15)17)7-14-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGIGBKCKUDRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

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